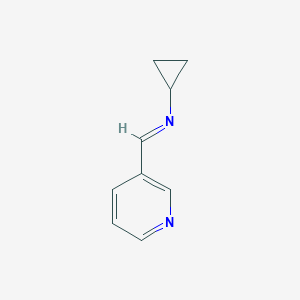
Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI): is a nitrogen-containing heterocyclic compound It features a cyclopropyl group attached to the nitrogen atom of a pyridine ring, with a methanimine functional group at the 3-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI) typically involves the cyclopropylation of pyridine derivatives followed by the introduction of the methanimine group. One common method includes the reaction of cyclopropylamine with pyridine-3-carbaldehyde under acidic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods: Industrial production of Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanimine group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI) has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-Cyclopropylpyridine-2-methanimine: Similar structure but with the methanimine group at the 2-position.
N-Cyclopropylpyridine-4-methanimine: Similar structure but with the methanimine group at the 4-position.
N-Cyclopropylpyridine-3-carboxamide: Similar structure but with a carboxamide group instead of methanimine.
Uniqueness: Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI) is unique due to the specific positioning of the methanimine group at the 3-position of the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to its isomers and analogs.
Propriétés
Numéro CAS |
183608-99-3 |
|---|---|
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
N-cyclopropyl-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C9H10N2/c1-2-8(6-10-5-1)7-11-9-3-4-9/h1-2,5-7,9H,3-4H2 |
Clé InChI |
ZQDAIYGFEBLPFS-UHFFFAOYSA-N |
SMILES |
C1CC1N=CC2=CN=CC=C2 |
SMILES canonique |
C1CC1N=CC2=CN=CC=C2 |
Synonymes |
Cyclopropanamine, N-(3-pyridinylmethylene)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















